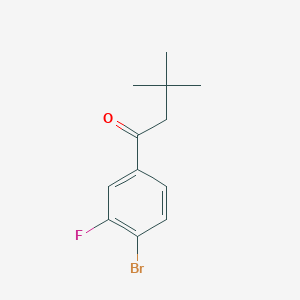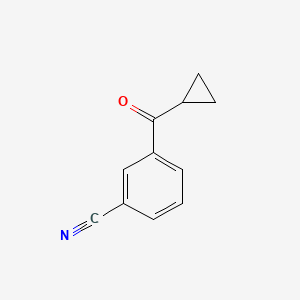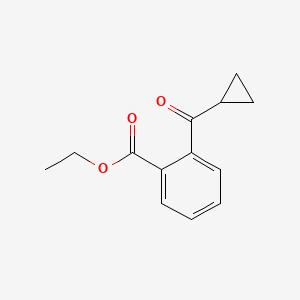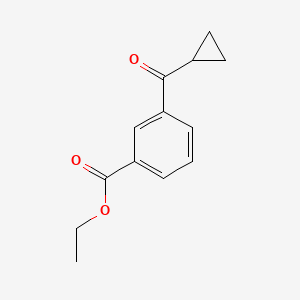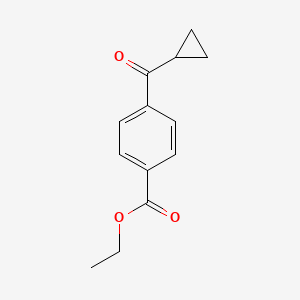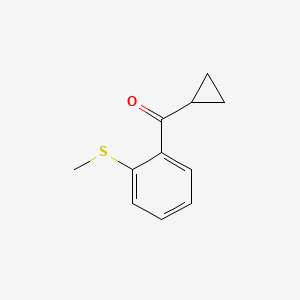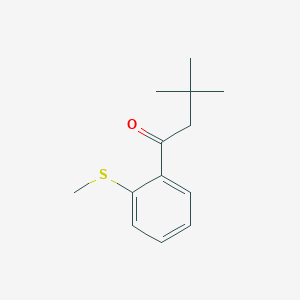
3,3-Dimethyl-2'-thiomethylbutyrophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-2’-thiomethylbutyrophenone is a chemical compound with the CAS Number: 898764-32-4 . It has a molecular weight of 222.35 and is a light yellow oil in physical form . This compound is used in scientific research due to its unique properties, making it ideal for various applications such as drug synthesis and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 3,3-dimethyl-1-[2-(methylsulfanyl)phenyl]-1-butanone . The InChI code for this compound is 1S/C13H18OS/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 .Physical And Chemical Properties Analysis
3,3-Dimethyl-2’-thiomethylbutyrophenone is a light yellow oil . It has a molecular weight of 222.35 .Applications De Recherche Scientifique
Progesterone Receptor Modulators Development : A study by Fensome et al. (2008) explored the use of 3,3-dialkyl-5-aryloxindole series, which includes compounds similar to 3,3-Dimethyl-2'-thiomethylbutyrophenone, in the development of progesterone receptor modulators. These modulators have potential applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers (Fensome et al., 2008).
Synthesis of Bis(2-oxazolidinone) Derivatives : Saitǒ et al. (1986) investigated reactions of compounds like 3,3-Dimethyl-2'-thiomethylbutyrophenone with carbon dioxide and aliphatic α,ω-diamines. This synthesis has implications in organic chemistry and pharmaceuticals (Saitǒ et al., 1986).
Photochemistry of βγ-Unsaturated Carbonyl Compounds : A study by Pratt (1973) involved the photochemistry of compounds like 3,3-Dimethyl-2'-thiomethylbutyrophenone, which is crucial in understanding the behavior of these compounds under light exposure. This knowledge is important in fields like material science and photopharmacology (Pratt, 1973).
Neuropeptide Y Y5 Receptor Antagonists : Research by Sato et al. (2008) explored the structure-activity relationship of compounds similar to 3,3-Dimethyl-2'-thiomethylbutyrophenone as selective and orally active neuropeptide Y Y5 receptor antagonists. Such antagonists have potential therapeutic applications in obesity and anxiety disorders (Sato et al., 2008).
Catalysis in Organic Synthesis : Martins et al. (2016) described the use of a dimethyltin(IV) compound in the Baeyer–Villiger oxidation of ketones to esters or lactones. This study highlights the role of 3,3-dimethyl derivatives as catalysts in organic synthesis, demonstrating their importance in enhancing reaction efficiencies (Martins et al., 2016).
Photoinitiated Cross-Linking : Research by Lecamp et al. (2001) involved the study of photoinitiated thiol–ene cross-linking in a system containing a compound similar to 3,3-Dimethyl-2'-thiomethylbutyrophenone. This has implications in developing new materials and coatings (Lecamp et al., 2001).
Synthesis of Fulvene Derivatives : Donovalová et al. (1996) discussed the synthesis of 1,4-dimethyl-2,3-diphenylfulvene, a precursor to heteroatom-substituted cyclopentadienyl transition metal complexes. This is significant in the field of organometallic chemistry (Donovalová et al., 1996).
Investigation of Bioisosteres in Medicinal Chemistry : A study by Dubois et al. (2021) investigated 3,3-diaryloxetanes as potential bioisosteres, with relevance to compounds like 3,3-Dimethyl-2'-thiomethylbutyrophenone. This research is important in drug discovery, providing insights into novel structural motifs (Dubois et al., 2021).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(2-methylsulfanylphenyl)butan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-13(2,3)9-11(14)10-7-5-6-8-12(10)15-4/h5-8H,9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCPSCQROHEDCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)C1=CC=CC=C1SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642383 |
Source


|
| Record name | 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2'-thiomethylbutyrophenone | |
CAS RN |
898764-32-4 |
Source


|
| Record name | 3,3-Dimethyl-1-[2-(methylthio)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-1-[2-(methylsulfanyl)phenyl]butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

